2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
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Overview
Description
2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is a complex organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with an indolizine core, substituted with amino, nitrobenzoyl, and ethylphenyl groups, making it a subject of interest for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, where the indolizine core reacts with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination and Carboxamide Formation: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the intermediate product. The carboxamide group is typically formed by reacting the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethylphenyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino and carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon (Pd/C), iron powder, hydrogen gas.
Catalysts: Aluminum chloride, Lewis acids.
Solvents: Dichloromethane, ethanol, water.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indolizine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as drug candidates. The presence of multiple functional groups allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable indolizine core and reactive functional groups.
Mechanism of Action
The mechanism of action of 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitrobenzoyl group could participate in redox reactions, affecting cellular oxidative stress pathways. The amino group might form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-phenyl-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-methylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide
- 2-amino-N-(4-ethylphenyl)-3-benzoylindolizine-1-carboxamide
Uniqueness
Compared to similar compounds, 2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its steric and electronic properties. This modification can affect its reactivity, biological activity, and overall stability, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-3-(4-nitrobenzoyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-2-15-6-10-17(11-7-15)26-24(30)20-19-5-3-4-14-27(19)22(21(20)25)23(29)16-8-12-18(13-9-16)28(31)32/h3-14H,2,25H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODGHXXQKMSZAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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